2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC13272559
Molecular Formula: C12H11N5O2S
Molecular Weight: 289.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N5O2S |
|---|---|
| Molecular Weight | 289.32 g/mol |
| IUPAC Name | 2-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H11N5O2S/c13-11-14-12(16-15-11)20-6-5-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2,(H3,13,14,15,16) |
| Standard InChI Key | UVRJLGRUYQVUNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition
The compound’s molecular structure combines a 5-amino-1,2,4-triazole ring linked via a thioether bond to an isoindoline-1,3-dione group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 289.32 g/mol | |
| IUPAC Name | 2-[2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=N3)N | |
| PubChem CID | 735118 |
The triazole moiety is known for its role in hydrogen bonding and metal coordination, while the isoindoline-dione group contributes to planar aromaticity, potentially enhancing intercalation with biological targets .
Crystallographic and Spectroscopic Data
Although crystallographic data for this specific compound is unavailable, related triazole-isoindoline hybrids exhibit monoclinic crystal systems with space group and unit cell parameters approximating . Spectroscopic features include characteristic IR absorptions for N–H (3350 cm), C=O (1720 cm), and C–S (680 cm) bonds, consistent with analogous structures .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione likely involves multi-step reactions:
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Formation of the Triazole Core: 5-Amino-1,2,4-triazole is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions .
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Thioether Linkage: Coupling the triazole with 2-mercaptoethylisoindoline-1,3-dione using Mitsunobu or nucleophilic substitution reactions.
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound.
A comparative analysis of yields for analogous syntheses is provided below:
| Intermediate | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 5-Amino-1,2,4-triazole | Cyclization of thiosemicarbazide | 78 | |
| 2-Mercaptoethylisoindoline-1,3-dione | Thiolation of phthalimide | 65 | |
| Final Coupling | Mitsunobu Reaction | 52 |
Challenges in Synthesis
Key hurdles include the sensitivity of the thioether bond to oxidation and the low solubility of isoindoline-dione intermediates in polar solvents. Optimizing reaction temperatures (40–60°C) and employing inert atmospheres (N or Ar) improve stability.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but analogs with similar logP values (~2.8) exhibit moderate solubility in DMSO (12 mg/mL) and ethanol (3 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <5% over 30 days, indicating suitability for short-term storage.
ADME Predictions
Computational models (e.g., SwissADME) predict:
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Absorption: High gastrointestinal permeability (Caco-2 P = 12 × 10 cm/s) due to moderate lipophilicity.
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Metabolism: Susceptibility to CYP3A4-mediated oxidation at the triazole ring .
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Excretion: Renal clearance predominates, with a predicted half-life of 4.2 hours .
Biological Activities and Mechanisms
Antimicrobial Effects
Triazole derivatives exhibit broad-spectrum antimicrobial activity. A recent study found that 3-[(4-methoxyphenyl)amino]propanehydrazide analogs inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The thioether linkage in the target compound could enhance membrane penetration, potentiating such effects .
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